![molecular formula C17H12O8 B14441510 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione CAS No. 78506-30-6](/img/structure/B14441510.png)
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is a complex organic heteropentacyclic compound. It is structurally related to sterigmatocystin, a mycotoxin produced by certain species of fungi, particularly Aspergillus. This compound is characterized by its intricate pentacyclic framework and multiple functional groups, including hydroxyl, methoxy, and dione functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione typically involves multi-step organic synthesis. The starting materials are often simpler aromatic compounds, which undergo a series of functional group transformations, cyclizations, and oxidations to form the final product. Key steps may include:
Aromatic substitution reactions: to introduce hydroxyl and methoxy groups.
Cyclization reactions: to form the pentacyclic core.
Oxidation reactions: to introduce the dione functionalities.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complexity and the specialized nature of its applications. large-scale synthesis would require optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Compounds with additional carbonyl groups.
Reduction products: Compounds with hydroxyl groups replacing dione functionalities.
Substitution products: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione has several scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting fungal infections and certain cancers.
Industry: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione involves its interaction with various molecular targets and pathways. Its hydroxyl and methoxy groups can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The compound’s pentacyclic structure may also allow it to intercalate into DNA, disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sterigmatocystin: A structurally related mycotoxin with similar biological activities.
Dihydrodemethylsterigmatocystin: Another related compound with a similar pentacyclic structure but different functional groups.
Uniqueness
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its complex structure and multiple reactive sites make it a valuable compound for studying organic synthesis and exploring new therapeutic applications.
Eigenschaften
CAS-Nummer |
78506-30-6 |
|---|---|
Molekularformel |
C17H12O8 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
InChI |
InChI=1S/C17H12O8/c1-22-6-4-7-8(5-2-3-23-17(5)24-7)15-9(6)10-11(16(21)25-15)13(19)14(20)12(10)18/h2-5,12,14,17-18,20H,1H3 |
InChI-Schlüssel |
MCRSJPRORJGLRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C3=C(C(=O)C(C3O)O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


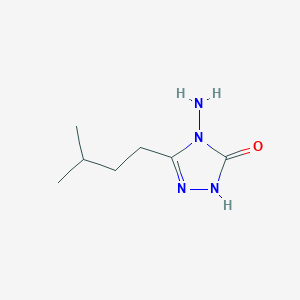
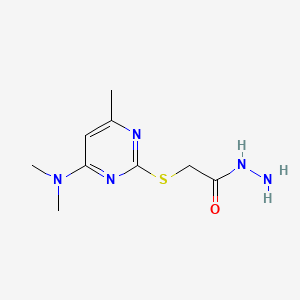
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)


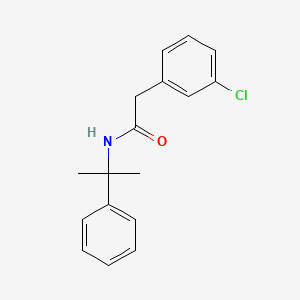
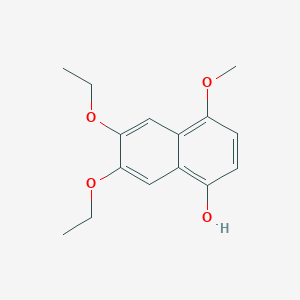
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
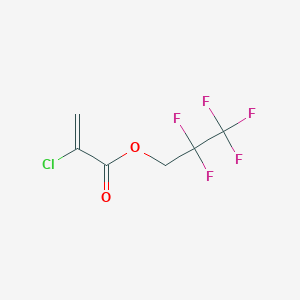
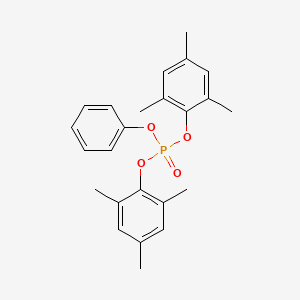

![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)

